molecular formula C7H8OS B100605 3-Methoxybenzenethiol CAS No. 15570-12-4

3-Methoxybenzenethiol

Cat. No.: B100605
CAS No.: 15570-12-4
M. Wt: 140.2 g/mol
InChI Key: QMVAZEHZOPDGHA-UHFFFAOYSA-N
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Description

3-Methoxybenzenethiol, also known as 3-Methoxythiophenol, is an organic compound with the molecular formula C7H8OS. It is a clear, colorless to light yellow liquid with a distinct odor. This compound is not miscible in water but is soluble in organic solvents such as methanol, benzene, hexane, toluene, and dichloromethane . It is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry and pharmaceuticals .

Scientific Research Applications

3-Methoxybenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate the role of thiol groups in proteins and enzymes.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug development for conditions such as cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents

Safety and Hazards

3-Methoxybenzenethiol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzenethiol can be synthesized from 3-Iodoanisole through a series of chemical reactions. The process involves the use of reagents such as sodium hydrosulfide and a suitable solvent under controlled conditions . The reaction typically proceeds as follows:

  • 3-Iodoanisole is treated with sodium hydrosulfide in a solvent like ethanol.
  • The mixture is heated under reflux conditions to facilitate the reaction.
  • The product, this compound, is then isolated and purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Mechanism of Action

The mechanism of action of 3-Methoxybenzenethiol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This interaction can affect enzymatic activity, protein folding, and signal transduction pathways. Additionally, the methoxy group can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

  • 4-Methoxybenzenethiol
  • 2-Methoxybenzenethiol
  • 3-Methylbenzenethiol
  • 4-Methylbenzenethiol

Comparison: 3-Methoxybenzenethiol is unique due to the position of the methoxy group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to 4-Methoxybenzenethiol and 2-Methoxybenzenethiol, the meta position of the methoxy group in this compound results in different steric and electronic effects, affecting its behavior in chemical reactions. Additionally, the presence of the methoxy group enhances its solubility in organic solvents compared to its methyl-substituted analogs .

Properties

IUPAC Name

3-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-8-6-3-2-4-7(9)5-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVAZEHZOPDGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074652
Record name Benzenethiol, 3-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15570-12-4
Record name 3-Methoxybenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15570-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxybenzenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzenethiol
Source European Chemicals Agency (ECHA)
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Record name 3-METHOXYBENZENETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and some basic properties of 3-Methoxybenzenethiol?

A1: this compound is an aromatic thiol compound with a methoxy group (-OCH3) at the meta position of the benzene ring. Its structure can be summarized as follows:

    Q2: What are some known synthetic routes for this compound?

    A2: Several synthetic approaches have been explored for this compound. One method involves a multi-step synthesis starting from this compound and 4-methoxy-α-bromoacetophenone, ultimately leading to the formation of Raloxifene hydrochloride. Another study reported a novel synthesis using 3-bromoanisole as the starting material, converting it to the corresponding Grignard reagent before reacting it with sulfur and subsequent hydrolysis. This approach resulted in a 51% overall yield.

    Q3: How does the structure of this compound influence its reactivity?

    A3: The presence of both the thiol (-SH) and methoxy (-OCH3) groups significantly impacts the reactivity of this compound. Studies have shown that it can undergo double lithiation, with one lithium atom attaching to the sulfur and another to the carbon at the ortho position relative to the thiol group. This double lithiation allows for further functionalization by reacting the lithiated intermediate with various electrophiles. Interestingly, when a methoxy group is present at the para position, lithiation occurs ortho to the methoxy group, suggesting a stronger directing effect of the methoxy group in these reactions.

    Q4: Are there any applications of this compound in material science?

    A4: While direct applications of this compound as a material itself aren't extensively documented in the provided research, its use as a building block in the synthesis of surface-enhanced Raman scattering (SERS) nano-tagging particles is notable. In this context, it acts as a tagging material immobilized on the surface of nano silver particles, contributing to the particle's SERS activity. This technology holds promise for the sensitive and rapid detection of biological molecules.

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